4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid
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Overview
Description
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a chemical compound with a molecular weight of 296.3 g/mol It features a benzoic acid moiety linked to a 3,5-dimethylisoxazole ring via a sulfonamide group
Preparation Methods
The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid typically involves the reaction of 3,5-dimethylisoxazole with sulfonyl chloride to form the sulfonamide intermediate, which is then coupled with 4-aminobenzoic acid . The reaction conditions often include the use of a base such as sodium bicarbonate (NaHCO₃) and are carried out at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of amine derivatives.
Scientific Research Applications
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The isoxazole ring may also contribute to its biological activity by interacting with cellular receptors or enzymes .
Comparison with Similar Compounds
Similar compounds to 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid include:
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzyl alcohol: This compound has a similar structure but with a benzyl alcohol group instead of a benzoic acid moiety.
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzamide: This compound features a benzamide group, offering different chemical and biological properties.
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzonitrile:
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-9(4-6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEMWOCMSVNKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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